N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thiazole and triazole rings in the structure imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the reaction of 2-bromo-1,3-diketones with 3-mercapto[1,2,4]triazoles under aqueous conditions to form the thiazolo[3,2-b][1,2,4]triazole core . This intermediate is then further functionalized through various chemical reactions to introduce the oxalamide moiety and other substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule.
Cyclization: The presence of multiple reactive sites allows for cyclization reactions, forming additional ring structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-amylase and α-glucosidase, preventing their normal function and thereby reducing the breakdown of complex carbohydrates into glucose . In cancer research, the compound binds to DNA, particularly within the minor groove, forming a stable complex that interferes with DNA replication and transcription, leading to the inhibition of tumor cell growth .
Comparison with Similar Compounds
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide can be compared with other similar compounds, such as:
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
1,2,3-Triazole derivatives: These compounds have a similar triazole ring but differ in the position of nitrogen atoms, affecting their reactivity and applications.
Thiosemicarbazide-triazole hybrids: These compounds combine triazole and thiosemicarbazide moieties, showing potent enzyme inhibitory activity.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound for various research applications .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-3-7-16(8-4-14)24-21(29)20(28)23-12-11-17-13-31-22-25-19(26-27(17)22)15-5-9-18(30-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMMGFKLSACJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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